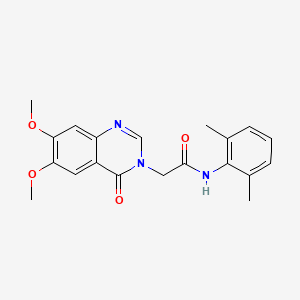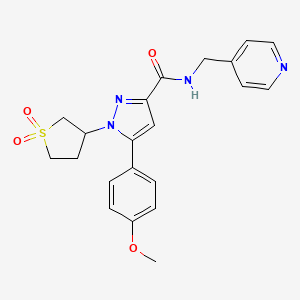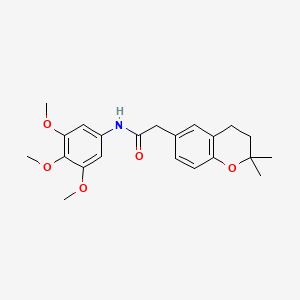![molecular formula C21H28N2O4 B10995051 [1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995051.png)
[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” is a complex organic compound with a fascinating structure. It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs . The compound’s structure includes an indole ring, an acetic acid moiety, and a cyclohexyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One notable method is the Fischer indole synthesis, which utilizes phenylhydrazine hydrochloride and cyclohexanone as starting materials. Methanesulfonic acid (MsOH) acts as a catalyst, leading to the formation of the tricyclic indole structure .
Reaction Conditions: The reaction conditions for the Fischer indole synthesis typically involve reflux in methanol (MeOH). The overall yield of the compound is favorable (around 84%) .
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Major Products: The major products formed from these reactions may include derivatives with modified functional groups or altered stereochemistry. Detailed studies are necessary to explore the full scope of its reactivity.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure makes it an intriguing target for further investigation.
Biology and Medicine: Indole derivatives often exhibit biological activity. This compound could be explored for its potential as an anticancer agent, antimicrobial, or other therapeutic applications. Further research is needed to uncover its precise biological effects.
Industry: In industry, this compound might find use as a precursor for other valuable molecules or as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which “[1-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have information on directly similar compounds, researchers often compare indole derivatives based on their structural features, reactivity, and biological properties. Exploring related compounds could highlight the uniqueness of this one.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[1-[[3-(5-methoxyindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H28N2O4/c1-27-17-5-6-18-16(13-17)7-11-23(18)12-8-19(24)22-15-21(14-20(25)26)9-3-2-4-10-21/h5-7,11,13H,2-4,8-10,12,14-15H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
CLIPEIDXMIVSIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10994984.png)
![2-phenyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10994988.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10994995.png)
![methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10995002.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10995009.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10995036.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10995038.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10995039.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10995043.png)


![N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995063.png)
